Cas no 2137746-27-9 (N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride)

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is a chemically stable, water-soluble derivative of benzoxadiazole, featuring a methylated amine group at the N4 position. Its dihydrochloride salt form enhances solubility and handling in aqueous applications. The compound’s benzoxadiazole core provides strong fluorescence properties, making it useful as a labeling reagent or probe in biochemical and analytical research. The diamine substitution at the 4,7-positions allows for further functionalization, facilitating its use in conjugation chemistry. Its high purity and well-defined structure ensure reproducibility in synthetic and diagnostic applications. Suitable for use in controlled environments, it is commonly employed in photophysical studies and molecular sensing.
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride structure
2137746-27-9 structure
Product Name:N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride
CAS No:2137746-27-9
MF:C7H10Cl2N4O
MW:237.086498737335
CID:6508034
PubChem ID:132343952
Update Time:2025-08-04

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride
    • EN300-741919
    • Z2936468585
    • 2137746-27-9
    • 4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride
    • Inchi: 1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H
    • InChI Key: XFZYESFVNPKWKX-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O1N=C2C(=CC=C(C2=N1)NC)N

Computed Properties

  • Exact Mass: 236.0231663g/mol
  • Monoisotopic Mass: 236.0231663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77Ų

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride Pricemore >>

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Additional information on N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride

Comprehensive Overview of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride (CAS No. 2137746-27-9)

The compound N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride (CAS No. 2137746-27-9) is a specialized chemical entity gaining attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzoxadiazole core with methyl and amine functional groups, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in fluorescence labeling, proteomics, and small-molecule inhibitors, aligning with trends in precision medicine and diagnostic technologies.

In recent years, the demand for heterocyclic compounds like N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride has surged due to their versatility in bioconjugation and molecular imaging. The dihydrochloride salt form enhances solubility, a critical factor for in vitro assays and high-throughput screening. This aligns with frequent search queries such as "water-soluble fluorescent probes" and "benzoxadiazole derivatives for bioimaging," reflecting industry interest in optimizing compound properties for biomedical applications.

The synthesis of CAS 2137746-27-9 involves multi-step organic reactions, often starting from 2,1,3-benzoxadiazole precursors. Its N4-methylation and subsequent dihydrochloride salt formation are meticulously controlled to ensure high purity, a topic frequently discussed in forums on "scale-up challenges in specialty chemicals." Analytical characterization via HPLC, NMR, and mass spectrometry is essential, as emphasized by quality control standards in GMP-compliant production.

From a therapeutic perspective, the benzoxadiazole-4,7-diamine scaffold shows promise in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. Users often search for "small molecules targeting protein aggregates" or "kinase inhibitors with benzoxadiazole moieties," underscoring the relevance of this compound class. Its electron-deficient aromatic system also makes it a candidate for organic electronics, bridging chemistry and materials science.

Storage and handling of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride require attention to humidity control, given its salt form. This aligns with laboratory best practices for hygroscopic compounds, a common concern in search queries like "stability of dihydrochloride salts." Suppliers typically provide technical data sheets highlighting its room-temperature stability and compatibility with common organic solvents, facilitating experimental design.

In summary, CAS 2137746-27-9 represents a convergence point for multiple research frontiers. Its applications span from biopharmaceuticals to functional materials, addressing contemporary needs in targeted therapy and sustainable chemistry. As interest grows in structure-activity relationships (SAR) of nitrogen-rich heterocycles, this compound’s profile will likely expand, supported by its documented physicochemical properties and modular synthetic accessibility.

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